2-(Chloromethyl)-4-morpholin-4-ylquinazoline
Overview
Description
2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a heterocyclic organic compound that features a quinazoline core structure substituted with a chloromethyl group at the 2-position and a morpholine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .
Mode of Action
The mode of action of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline involves nucleophilic substitution reactions . The compound, being a benzylic halide, typically reacts via an SN1 pathway, via the resonance-stabilized carbocation . This reaction is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
It’s known that quinazoline derivatives can influence a variety of biochemical pathways .
Result of Action
Quinazoline derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline typically involves the reaction of 2-chloromethylquinazoline with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-morpholin-4-ylquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation might produce a quinazoline N-oxide.
Scientific Research Applications
2-(Chloromethyl)-4-morpholin-4-ylquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to study cellular processes and pathways.
Industrial Applications: The compound is used in the development of new materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methylquinazoline: Similar in structure but with a methyl group instead of a morpholine ring.
2-Chloromethyl-4-phenylquinazoline: Features a phenyl group at the 4-position, offering different electronic and steric properties.
2-Chloromethyl-4-(dimethylamino)quinazoline: Contains a dimethylamino group, which can influence the compound’s reactivity and biological activity.
Uniqueness
2-(Chloromethyl)-4-morpholin-4-ylquinazoline is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and enhances its potential as a pharmacologically active compound. The combination of the chloromethyl group and the morpholine ring allows for versatile chemical modifications and a broad range of biological activities .
Properties
IUPAC Name |
4-[2-(chloromethyl)quinazolin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLFHXNNHVNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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